molecular formula C13H18O3 B13829083 Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate CAS No. 37435-88-4

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate

Cat. No.: B13829083
CAS No.: 37435-88-4
M. Wt: 222.28 g/mol
InChI Key: CZGQTUNUVWDHBM-UHFFFAOYSA-N
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Description

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate is a chemical compound with the molecular formula C₁₃H₁₈O₃. It is known for its presence in various natural products and its applications in different scientific fields. This compound is characterized by a cyclopentane ring with a pentynyl group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate typically involves the reaction of cyclopentanone with pentynyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can influence biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate is unique due to its pentynyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

37435-88-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)acetate

InChI

InChI=1S/C13H18O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3,6-9H2,1-2H3

InChI Key

CZGQTUNUVWDHBM-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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